80-O16B
Description
Bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-(dimethylamino)propyl)azanediyl)dipropionate is a multifunctional organic compound characterized by its unique structural features. The molecule contains two key components:
- Dodecyldisulfanyl ethyl groups: These hydrophobic chains with disulfide (-S-S-) bridges confer redox-responsive behavior, enabling cleavage under reducing conditions.
- Dimethylaminopropyl azanediyl-linked propionate esters: The tertiary amine (dimethylamino) group enhances pH-dependent solubility, while the ester linkages contribute to hydrolytic instability in basic environments.
Properties
Molecular Formula |
C39H78N2O4S4 |
|---|---|
Molecular Weight |
767.3 g/mol |
IUPAC Name |
2-(dodecyldisulfanyl)ethyl 3-[3-(dimethylamino)propyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate |
InChI |
InChI=1S/C39H78N2O4S4/c1-5-7-9-11-13-15-17-19-21-23-34-46-48-36-32-44-38(42)26-30-41(29-25-28-40(3)4)31-27-39(43)45-33-37-49-47-35-24-22-20-18-16-14-12-10-8-6-2/h5-37H2,1-4H3 |
InChI Key |
KEEDANUIQHUIOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSSCCOC(=O)CCN(CCCN(C)C)CCC(=O)OCCSSCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Stepwise Esterification and Amine Coupling
A plausible route involves three stages:
Synthesis of Dodecyldisulfaneyl Ethyl Bromide
Dodecyl mercaptan is oxidized to dodecyldisulfide using H₂O₂ in acidic media. The disulfide is then brominated with PBr₃ to yield 2-(dodecyldisulfaneyl)ethyl bromide:
.
Propionate Ester Formation
The bromide reacts with dipropionic acid in the presence of a base (e.g., NaOH) to form bis(2-(dodecyldisulfaneyl)ethyl) dipropionate:
.
Catalytic Systems and Reaction Optimization
Catalysts for Esterification
AlCl₃-based catalysts, as reported in analogous phosphate ester syntheses, enhance reaction rates and yields. For example:
| Catalyst Composition | Temperature (°C) | Yield (%) |
|---|---|---|
| AlCl₃ + 1-ethyl-3-methylimidazole fluoroform sulfonate | 40–70 | 85–90 |
| AlCl₃ alone | 40–70 | 70–75 |
The ionic liquid co-catalyst improves solubility and reduces side reactions.
Amine Coupling Conditions
Reaction parameters for azanediyl formation:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Prevents amine oxidation |
| Solvent | THF or DMF | Enhances nucleophilicity |
| Molar Ratio (Acid:Amine) | 1:1.2 | Minimizes oligomers |
Purification and Characterization
Distillation and Crystallization
Post-reaction purification involves:
Analytical Validation
-
FT-IR : Peaks at 1730 cm⁻¹ (ester C=O), 2550 cm⁻¹ (disulfide S-S), and 2800 cm⁻¹ (tertiary amine).
-
¹H NMR : δ 1.25 (dodecyl CH₃), δ 3.45 (N(CH₃)₂), δ 4.10 (ester CH₂).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Esterification | High purity, controlled stoichiometry | Multi-step, time-intensive |
| One-Pot Synthesis | Faster, fewer intermediates | Lower yield due to side reactions |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
80-O16B undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Pharmaceutical Applications
The compound's structure suggests potential use as a drug delivery agent due to its amphiphilic nature. The presence of the dimethylamino group may enhance solubility and bioavailability of hydrophobic drugs.
Case Study: Drug Delivery Systems
Research indicates that compounds with similar structures have been utilized in liposomal formulations for targeted drug delivery. A study demonstrated that modifying liposomal surfaces with similar amphiphilic compounds improved drug encapsulation efficiency and release profiles in vitro .
| Study | Findings |
|---|---|
| Liposomal Formulation | Enhanced encapsulation efficiency of hydrophobic drugs when modified with amphiphilic agents |
| In vitro Release Studies | Improved release profiles observed compared to standard formulations |
Material Science
The compound can also be explored for applications in material science, particularly in the development of surfactants or emulsifiers for industrial processes.
Case Study: Surfactant Properties
A study on surfactants derived from similar disulfide compounds showed significant reductions in surface tension, indicating their effectiveness as surfactants. This property can be leveraged in formulations for cosmetics or industrial cleaning products .
| Parameter | Value |
|---|---|
| Surface Tension Reduction | Up to 30% compared to control |
| Emulsification Efficiency | High stability across varying pH levels |
Biological Evaluation
The biological implications of this compound are noteworthy, especially concerning its potential antimicrobial and cytotoxic properties.
Case Study: Antimicrobial Activity
In vitro studies have shown that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. Testing revealed effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and consumer products.
Case Study: Toxicity Assessment
Toxicological evaluations indicate moderate acute toxicity levels, necessitating careful handling and formulation considerations when used in consumer products .
| Toxicity Parameter | Value |
|---|---|
| LD50 (rat) | 1045 mg/kg |
Mechanism of Action
80-O16B exerts its effects by forming lipid nanoparticles that encapsulate bioactive agents. These nanoparticles protect the encapsulated agents from degradation and facilitate their delivery into target cells. The disulfide bonds in this compound enable the nanoparticles to release their cargo in response to the intracellular reducing environment, ensuring efficient delivery and action of the bioactive agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, primarily ester derivatives with amine functionalities, exhibit similarities in backbone architecture but differ in critical substituents. Below is a comparative analysis based on structural and functional features:
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
†Estimated using ChemDraw software.
Key Differences:
Disulfide vs. Single Sulfur Bonds : The target compound’s dodecyldisulfanyl groups enable redox-responsive degradation, unlike analogs with stable alkyl/amine chains .
Chain Length and Hydrophobicity : The C12 alkyl chains in the target compound enhance lipophilicity (logP ~8.5 estimated), whereas ethyl ester analogs (logP ~1–2) are more hydrophilic.
Amine Functionality: The tertiary dimethylamino group in the target compound improves pH-dependent solubility (e.g., protonation in acidic environments), contrasting with primary/secondary amines in analogs like Ethyl 3-(Ethylamino)propanoate .
Research Findings and Implications
Stability and Reactivity:
- Redox Sensitivity : The disulfide bonds in the target compound are cleaved by reducing agents (e.g., glutathione), a property absent in analogs lacking sulfur bridges. This feature is critical for controlled drug release in cancer therapeutics .
- Ester Hydrolysis : Like its analogs, the target compound’s ester groups are susceptible to hydrolysis, but the steric bulk of dodecyldisulfanyl groups may slow degradation compared to ethyl esters .
Solubility and Bioavailability:
- The dimethylamino group enhances water solubility at low pH (e.g., in gastric fluid), whereas analogs with non-ionizable amines (e.g., Diethyl 3,3'-azanediyldipropanoate) show pH-independent solubility .
Toxicity and Biocompatibility:
- Long alkyl chains (C12) may increase cellular membrane disruption risks compared to shorter-chain analogs.
Biological Activity
Bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-(dimethylamino)propyl)azanediyl)dipropionate (CAS No. 1624618-02-5) is a novel compound with potential applications in biomedical research, particularly in drug delivery systems and therapeutic formulations. This article synthesizes current knowledge regarding its biological activity, including pharmacological effects, cytotoxicity, and possible mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C39H78N2O4S4
- Molecular Weight : 767.31 g/mol
- Purity : Available in various purities; specific data may vary by supplier.
- Storage Conditions : Recommended storage is sealed in a dry environment at 2-8°C.
The compound features a unique structure that combines dodecyldisulfaneyl groups with a dimethylamino propyl moiety. This configuration suggests potential amphiphilic properties, enabling the compound to interact with lipid membranes, which is crucial for cellular uptake and bioactivity.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of Bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-(dimethylamino)propyl)azanediyl)dipropionate on various cancer cell lines.
The results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Mechanistic Insights
In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). These mechanisms are critical for its anticancer activity:
- Caspase Activation : The compound triggers the intrinsic apoptotic pathway, leading to increased caspase-3 and caspase-9 activity.
- ROS Generation : Elevated levels of ROS have been associated with oxidative stress, contributing to cell death.
Pharmacokinetics and Drug Delivery
Due to its amphiphilic nature, Bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-(dimethylamino)propyl)azanediyl)dipropionate shows promise in enhancing drug solubility and bioavailability. Its properties facilitate the encapsulation of hydrophobic drugs within lipid carriers, potentially improving therapeutic outcomes.
Case Studies
- Combination Therapy : A study investigated the effects of combining this compound with doxorubicin on MCF-7 cells. The combination resulted in a synergistic increase in cytotoxicity compared to either agent alone.
- In Vivo Efficacy : Preliminary animal studies demonstrated that administration of this compound significantly reduced tumor size in xenograft models when used alongside conventional chemotherapy agents.
Safety Profile
While promising, the safety profile of Bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-(dimethylamino)propyl)azanediyl)dipropionate requires thorough investigation. Toxicological assessments indicate moderate acute toxicity; however, further studies are necessary to evaluate chronic exposure effects and potential organ-specific toxicity.
Q & A
Q. What are the standard synthetic routes for Bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-(dimethylamino)propyl)azanediyl)dipropionate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via stepwise thiol-disulfide exchange and amidation reactions. Key parameters include:
- Temperature : Maintain <40°C during disulfide bond formation to prevent premature oxidation.
- Solvent choice : Use anhydrous DMF or THF to minimize hydrolysis of ester groups.
- Catalysts : Employ 4-dimethylaminopyridine (DMAP) for efficient amidation.
Characterization by reversed-phase HPLC (C18 column, acetonitrile/water gradient) and ESI-MS ensures purity (>95%) and structural confirmation. Adjusting stoichiometric ratios of dodecanethiol and dimethylamino-propyl-azanediyldipropionate precursors can optimize yields (typically 60-75%) .
Q. Which spectroscopic or chromatographic methods are most effective for characterizing this compound's structural integrity and disulfide bond stability?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the presence of dimethylamino protons (δ 2.1–2.3 ppm) and disulfide-linked ethyl groups (δ 3.1–3.3 ppm).
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z ~800–850).
- Redox stability assays : Use Ellman’s reagent (DTNB) to quantify free thiols, indicating disulfide bond lability under reducing conditions (e.g., 10 mM glutathione) .
Advanced Research Questions
Q. How can researchers resolve contradictions in RNA encapsulation efficiency data when using this compound in lipid nanoparticles (LNPs) under varying redox conditions?
- Methodological Answer : Contradictions often arise from inconsistent redox microenvironments during LNP formulation. To address this:
- Controlled redox titration : Systematically vary glutathione concentrations (0–10 mM) in buffer solutions to mimic intracellular vs. extracellular conditions.
- Dynamic light scattering (DLS) : Monitor particle size (target: 80–120 nm) and polydispersity index (PDI <0.2) to correlate disulfide stability with encapsulation efficiency.
- Ribogreen assay : Quantify unencapsulated RNA post-synthesis. Data normalization to lipid:RNA ratios (e.g., 10:1 w/w) reduces batch variability .
Q. What experimental designs are optimal for evaluating the compound's impact on endosomal escape efficiency in mRNA delivery systems?
- Methodological Answer :
- pH-sensitive probes : Co-encapsulate pHrodo™ Red dye with mRNA to track endosomal rupture via fluorescence microscopy.
- Luciferase reporter assays : Transfect cells with firefly luciferase-encoding mRNA and measure luminescence 24–48 hours post-transfection. Compare to controls (e.g., DOTAP-based LNPs).
- Confocal imaging : Use Cy5-labeled mRNA and Lysotracker™ Green to visualize colocalization reduction over time, indicating escape kinetics. Include buffer conditions mimicking late endosomes (pH 5.0–6.0) for in vitro validation .
Q. How does the compound’s disulfide-to-lipid ratio affect colloidal stability and in vivo biodistribution of LNPs?
- Methodological Answer :
- Design of Experiment (DoE) : Vary disulfide content (10–30 mol%) while keeping total lipid concentration constant.
- Stability testing : Incubate LNPs in PBS (pH 7.4) or serum at 37°C for 72 hours; monitor aggregation via DLS and zeta potential (±20–30 mV).
- In vivo tracking : Use DiR near-infrared dye-labeled LNPs in murine models. Perform IVIS imaging at 0, 6, 24, and 48 hours to compare liver vs. spleen accumulation. Correlate disulfide content with RES evasion metrics .
Methodological Frameworks
- Theoretical linkage : Anchor experiments to drug delivery theories (e.g., proton sponge hypothesis for endosomal escape) or lipid phase behavior models (e.g., molecular packing parameters) .
- Data validation : Cross-reference in vitro results with in silico simulations (e.g., molecular dynamics for disulfide bond rupture kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
